3-Methyl-1H-indazol-4-ol
Overview
Description
3-Methyl-1H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.
Mechanism of Action
Target of Action
3-Methyl-1H-indazol-4-ol is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to interact with a variety of targets, including Aryl Hydrocarbon Receptor (AHR) , tyrosine kinase , and 5-lipoxygenase . These targets play crucial roles in various biological processes, such as immune balance regulation, cell growth, and inflammation .
Mode of Action
The interaction of this compound with its targets results in a variety of changes. For instance, when interacting with AHR, it can influence the regulation of the immune balance of Th17/22 and Treg cells . When interacting with tyrosine kinase, it binds effectively with the hinge region of the enzyme, potentially affecting cell growth . When interacting with 5-lipoxygenase, it strongly inhibits the oxidation of arachidonic acid .
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. For example, the inhibition of 5-lipoxygenase can affect the arachidonic acid pathway, leading to a decrease in the production of inflammatory mediators . The interaction with AHR can influence the Th17/22 and Treg immune balance, potentially affecting immune response pathways .
Result of Action
The interaction of this compound with its targets and the subsequent changes in biochemical pathways can result in various molecular and cellular effects. For example, the inhibition of 5-lipoxygenase can lead to a decrease in the production of inflammatory mediators, potentially reducing inflammation . The interaction with tyrosine kinase can affect cell growth, potentially having antitumor effects .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, to which 3-Methyl-1H-indazol-4-ol belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the exact nature of these interactions for this compound is not currently known.
Cellular Effects
Certain indazole derivatives have been found to inhibit cell growth in various neoplastic cell lines
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-indazol-4-ol can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These methods typically yield good to excellent results with minimal byproducts.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or copper salts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
3-Methyl-1H-indazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A parent compound with similar structural features but lacking the methyl and hydroxyl groups.
2H-indazole: Another tautomeric form with different stability and reactivity.
3-Methyl-1H-indazole: Similar to 3-Methyl-1H-indazol-4-ol but without the hydroxyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-2H-indazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h2-4,11H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORFQVZJHMWVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443633 | |
Record name | 3-Methyl-1H-indazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149071-05-6 | |
Record name | 3-Methyl-1H-indazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-1h-indazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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